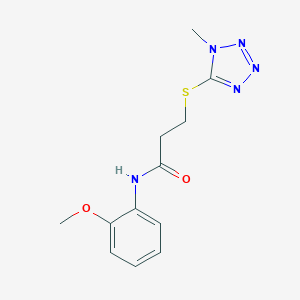![molecular formula C16H13BrN4O2S B270023 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B270023.png)
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone, also known as BMTSE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BMTSE is a member of the tetrazole family of compounds, which have been found to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone may exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of these enzymes may contribute to the anticancer and anti-inflammatory effects of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has also been shown to have antimicrobial properties. One study investigated the antibacterial activity of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone against a panel of Gram-positive and Gram-negative bacteria. The results showed that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone exhibited potent antibacterial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone in lab experiments is its broad range of biological activities. This makes 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone a versatile compound that can be used in a variety of experimental settings. However, one limitation of using 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is its relatively low yield in the synthesis process. This may limit the amount of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone that can be produced for experimental use.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone. One direction is to further investigate the mechanism of action of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone. This could involve identifying specific enzymes or signaling pathways that are targeted by 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone. Another direction is to investigate the potential of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone as a therapeutic agent for other diseases, such as infectious diseases or neurological disorders. Finally, further optimization of the synthesis method for 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone could lead to increased yields and more efficient production of the compound.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenyl-1H-tetrazole-5-thiol in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is approximately 60%.
Scientific Research Applications
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has been the subject of several scientific studies due to its potential as a therapeutic agent. One study investigated the anticancer activity of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone in human breast cancer cells. The results showed that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone inhibited the growth of cancer cells and induced apoptosis, suggesting that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone may have potential as a novel anticancer agent.
Another study investigated the anti-inflammatory activity of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone in a mouse model of acute lung injury. The results showed that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone reduced inflammation and oxidative stress in the lungs, suggesting that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone may have potential as a treatment for lung inflammation.
properties
Product Name |
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone |
|---|---|
Molecular Formula |
C16H13BrN4O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-14-8-6-13(7-9-14)21-16(18-19-20-21)24-10-15(22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
HQTUAZHWTVYMSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)


![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)